(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol, also known as (2S)-2-amino-2-(2,3-dimethylphenyl)ethanol, is an organic compound classified as an amino alcohol. Its molecular formula is , and it has a molecular weight of approximately 165.23 g/mol. This compound features a chiral center, making it significant in various biochemical applications due to its stereochemistry.
The compound can be synthesized through several methods involving organic chemistry techniques. It is primarily sourced from laboratories and chemical suppliers specializing in fine chemicals and pharmaceuticals.
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol is classified under the categories of:
The synthesis of (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol can be achieved through various methods:
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol has a distinct molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 165.23 g/mol |
IUPAC Name | (2S)-2-amino-2-(2,3-dimethylphenyl)ethanol |
InChI | InChI=1S/C10H15NO/c1-7-4-3-5-9(8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Canonical SMILES | CC1=C(C(=CC=C1)C@@HN)C |
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol undergoes several types of chemical reactions:
The mechanism of action for (S)-2-Amino-2-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological effects depending on the application context.
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol exhibits properties typical of amino alcohols:
(S)-2-Amino-2-(2,3-dimethylphenyl)ethanol finds applications in various scientific fields:
This compound's unique structure and properties make it valuable in both industrial applications and academic research settings.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3